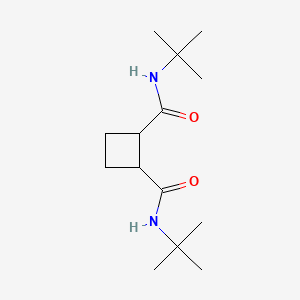
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide is a chemical compound with the molecular formula C14H26N2O2 It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of a cyclobutane ring, which also bears two carboxamide groups
Preparation Methods
The synthesis of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide typically involves the reaction of cyclobutane-1,2-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide involves its interaction with molecular targets through its functional groups. The carboxamide groups can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide can be compared with similar compounds like:
Cyclobutane-1,2-dicarboxamide: Lacks the tert-butyl groups, resulting in different reactivity and applications.
N,N’-Di-tert-butylcyclohexane-1,2-dicarboxamide: Contains a cyclohexane ring instead of a cyclobutane ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Properties
CAS No. |
64011-95-6 |
|---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)15-11(17)9-7-8-10(9)12(18)16-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
DJQZJNNGDJSXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















